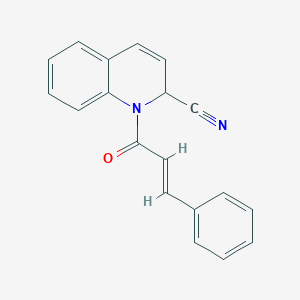

1-Cinnamoyl-1,2-dihydroquinoline-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cinnamoyl-1,2-dihydroquinoline-2-carbonitrile est un composé organique complexe qui appartient à la classe des dihydroquinoléines. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications potentielles dans divers domaines, notamment la chimie médicinale et la science des matériaux. La structure unique du this compound, qui comprend un noyau quinoléine avec des groupes fonctionnels cinnamoyl et carbonitrile, en fait un sujet intéressant pour la recherche scientifique.

Méthodes De Préparation

La synthèse du 1-Cinnamoyl-1,2-dihydroquinoline-2-carbonitrile implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :

Formation du noyau quinoléine : Le noyau quinoléine peut être synthétisé par une métathèse carbonyl-oléfine catalysée par l'hydrazine de N-prényl-2-aminobenzaldéhydes.

Introduction du groupe cinnamoyl : Le groupe cinnamoyl peut être introduit par une réaction d'acylation de Friedel-Crafts, où le chlorure de cinnamoyle réagit avec le noyau quinoléine en présence d'un catalyseur acide de Lewis.

Ajout du groupe carbonitrile : Le groupe carbonitrile peut être ajouté par une réaction de substitution nucléophile, où une source de nitrile appropriée réagit avec le composé intermédiaire.

Analyse Des Réactions Chimiques

1-Cinnamoyl-1,2-dihydroquinoline-2-carbonitrile subit diverses réactions chimiques, notamment :

Les réactifs et conditions courants utilisés dans ces réactions comprennent des solvants organiques comme le dichlorométhane, des catalyseurs tels que les acides de Lewis et des températures de réaction allant de la température ambiante aux conditions de reflux.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur enzymatique en se liant au site actif des enzymes, empêchant ainsi la liaison du substrat et la catalyse . Il peut également interagir avec des récepteurs cellulaires, modulant les voies de transduction du signal et affectant les fonctions cellulaires . Les cibles moléculaires et les voies exactes impliquées dépendent du contexte biologique spécifique et de la structure du composé.

Applications De Recherche Scientifique

1-Cinnamoyl-1,2-dihydroquinoline-2-carbonitrile has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1-Cinnamoyl-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparaison Avec Des Composés Similaires

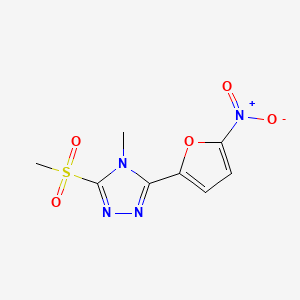

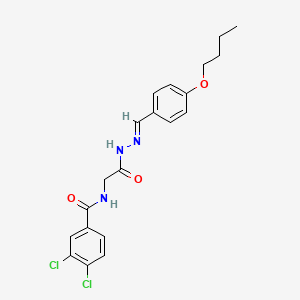

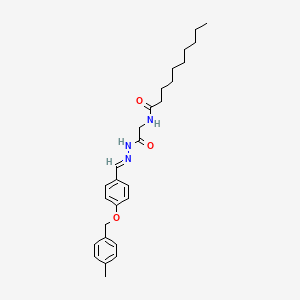

1-Cinnamoyl-1,2-dihydroquinoline-2-carbonitrile peut être comparé à d'autres composés similaires, tels que :

1,2-Dihydroquinoléine-3-carboxamides : Ces composés partagent le noyau quinoléine mais diffèrent par les groupes fonctionnels attachés, ce qui conduit à des activités biologiques et des applications différentes.

4-Hydroxy-2-quinolones : Ces composés ont un groupe hydroxyle en position 4 et sont connus pour leurs applications pharmaceutiques.

2-Ethoxy-1-éthoxycarbonyl-1,2-dihydroquinoléine : Ce composé possède des groupes éthoxy et éthoxycarbonyle, ce qui le rend utile dans la synthèse peptidique et en tant que réactif de couplage.

L'unicité du this compound réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes.

Propriétés

Formule moléculaire |

C19H14N2O |

|---|---|

Poids moléculaire |

286.3 g/mol |

Nom IUPAC |

1-[(E)-3-phenylprop-2-enoyl]-2H-quinoline-2-carbonitrile |

InChI |

InChI=1S/C19H14N2O/c20-14-17-12-11-16-8-4-5-9-18(16)21(17)19(22)13-10-15-6-2-1-3-7-15/h1-13,17H/b13-10+ |

Clé InChI |

LEQAQLPUUAHOIR-JLHYYAGUSA-N |

SMILES isomérique |

C1=CC=C(C=C1)/C=C/C(=O)N2C(C=CC3=CC=CC=C32)C#N |

SMILES canonique |

C1=CC=C(C=C1)C=CC(=O)N2C(C=CC3=CC=CC=C32)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-2-(4-bromophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12012955.png)

![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12012970.png)

![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12012974.png)

![N-(3,4-dichlorophenyl)-N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxamide](/img/structure/B12012976.png)

![2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12012986.png)

![N-(4-bromophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12012993.png)

![2-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide](/img/structure/B12013006.png)

![N-(2,6-dibromo-4-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013028.png)

![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12013039.png)

![5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12013042.png)